molecular formula C26H18N2O2 B12718608 Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl-

Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl-

Cat. No.: B12718608
M. Wt: 390.4 g/mol
InChI Key: POGVQDLDZWXSED-UHFFFAOYSA-N
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Description

Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- typically involves a multi-step process. One common method starts with the reaction of isatoic anhydrides with 2-aminobenzoic acids. This reaction proceeds through a series of steps including cyclization and functional group transformations to yield the desired diazocine structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- undergoes various types of chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted analogues .

Scientific Research Applications

Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to effects such as cytotoxicity in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s structure allows it to interact with a range of biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzoazepines
  • Dibenzothiazepines
  • Tröger’s base analogues

Uniqueness

What sets Dibenzo(b,f)(1,5)diazocine-2,8-diol, 6,12-diphenyl- apart from similar compounds is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C26H18N2O2

Molecular Weight

390.4 g/mol

IUPAC Name

6,12-diphenylbenzo[c][1,5]benzodiazocine-2,8-diol

InChI

InChI=1S/C26H18N2O2/c29-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)27-24-14-12-20(30)16-22(24)26(28-23)18-9-5-2-6-10-18/h1-16,29-30H

InChI Key

POGVQDLDZWXSED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)O)C(=NC4=C2C=C(C=C4)O)C5=CC=CC=C5

Origin of Product

United States

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